molecular formula C14H21NO B6361865 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine CAS No. 1240590-82-2

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine

Cat. No.: B6361865
CAS No.: 1240590-82-2
M. Wt: 219.32 g/mol
InChI Key: JPVKWAZAIXTMLB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation Products of Chemical Warfare Agents

(Munro et al., 1999) explored the degradation products of chemical warfare agents, highlighting the environmental and health implications of these compounds. Although this paper does not specifically mention "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine," it provides context on how similar compounds might behave in environmental settings, including their degradation processes and potential toxicity.

Biomarkers for Tobacco-Related Cancer Research

Hecht (2002) discussed the importance of human urinary carcinogen metabolites as biomarkers for investigating the relationship between tobacco use and cancer. The review emphasizes methods for quantifying carcinogens and their metabolites, which could include the analysis of compounds similar to "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine" in clinical research settings. (Hecht, 2002)

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Research by Jůza et al. (2022) on dopamine D2 receptor ligands addresses the synthesis and application of compounds in treating neuropsychiatric disorders. This research underlines the therapeutic potential of structurally related compounds in modulating neurotransmitter systems for disease treatment. (Jůza et al., 2022)

Immunomodulatory Effects of Imiquimod

Syed (2001) reviewed the applications of imiquimod, a compound that, like "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine," functions as an immune response modifier. The review covers the mechanisms and therapeutic effects of imiquimod in treating skin disorders, offering insights into how related compounds might be utilized for their immunomodulatory properties. (Syed, 2001)

Biogenic Amines in Food Safety

Teunissen et al. (2010) provided a comprehensive overview of the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices. The review highlights the importance of monitoring biogenic amines, including compounds structurally similar to "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine," for food safety and human health. (Teunissen et al., 2010)

Properties

IUPAC Name

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3/h4-9,12,15H,10-11H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVKWAZAIXTMLB-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.